molecular formula C15H17N B3048545 N-(3-phenylpropyl)aniline CAS No. 1738-99-4

N-(3-phenylpropyl)aniline

Cat. No.: B3048545
CAS No.: 1738-99-4
M. Wt: 211.3 g/mol
InChI Key: TZHYFNJRLMHJCM-UHFFFAOYSA-N
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Description

N-(3-phenylpropyl)aniline is an organic compound with the molecular formula C15H17N It is characterized by the presence of a phenylpropyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(3-phenylpropyl)aniline can be synthesized through a multi-step process involving Friedel-Crafts acylation followed by reduction. The general steps are as follows:

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-phenylpropyl)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the aniline or phenylpropyl groups.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the phenyl ring.

Scientific Research Applications

N-(3-phenylpropyl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(3-phenylpropyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The phenylpropyl group can enhance its binding affinity to certain targets, while the aniline moiety can participate in various chemical interactions. These interactions can modulate biological pathways and result in specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

    Aniline: The parent compound with a simpler structure.

    N-phenylpropylamine: Lacks the aniline moiety.

    N-phenylbenzylamine: Contains a benzyl group instead of a phenylpropyl group.

Uniqueness

N-(3-phenylpropyl)aniline is unique due to the presence of both the phenylpropyl and aniline groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler analogs .

Properties

IUPAC Name

N-(3-phenylpropyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-3-8-14(9-4-1)10-7-13-16-15-11-5-2-6-12-15/h1-6,8-9,11-12,16H,7,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZHYFNJRLMHJCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471344
Record name Benzenepropanamine, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1738-99-4
Record name Benzenepropanamine, N-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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